5-Amino-2-(carboxymethyl)benzoic acid

Organic Synthesis Procurement Cost-Benefit Analysis

5-Amino-2-(carboxymethyl)benzoic acid is a uniquely substituted aromatic carboxylic acid featuring an amino group at the 5-position and a carboxymethyl (-CH2COOH) group at the 2-position of the benzoic acid core. This precise substitution pattern provides orthogonal reactivity handles—the aromatic amine and two distinct carboxylic acid groups—enabling chemoselective transformations not possible with simpler analogs (e.g., homophthalic acid or aminobenzoic acids). It is ideally suited as a building block for multi-step synthesis of pharmaceutical lead candidates, peptidomimetics, and focused compound libraries for SAR studies. Procure only from vendors supplying batch-specific CoA (HPLC, NMR, ≥95% purity). For laboratory R&D use only.

Molecular Formula C9H9NO4
Molecular Weight 195.174
CAS No. 22901-69-5
Cat. No. B2993653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-2-(carboxymethyl)benzoic acid
CAS22901-69-5
Molecular FormulaC9H9NO4
Molecular Weight195.174
Structural Identifiers
SMILESC1=CC(=C(C=C1N)C(=O)O)CC(=O)O
InChIInChI=1S/C9H9NO4/c10-6-2-1-5(3-8(11)12)7(4-6)9(13)14/h1-2,4H,3,10H2,(H,11,12)(H,13,14)
InChIKeySPHCOCASDAOIQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Amino-2-(carboxymethyl)benzoic Acid (CAS 22901-69-5): A Specialized Building Block for Benzoic Acid Derivative Synthesis


5-Amino-2-(carboxymethyl)benzoic acid (CAS 22901-69-5) is an aromatic carboxylic acid featuring a unique substitution pattern: an amino group at the 5-position and a carboxymethyl (-CH2COOH) group at the 2-position of a benzoic acid core . This compound, with the molecular formula C9H9NO4 and a molecular weight of 195.17 g/mol , is primarily employed as a versatile intermediate and building block in organic synthesis . Its dual carboxylic acid and aromatic amine functionalities enable its use in the preparation of more complex molecules, particularly within pharmaceutical research and biochemical studies .

Why 5-Amino-2-(carboxymethyl)benzoic Acid Cannot Be Replaced by Common Analogs in Targeted Synthesis


Generic substitution of 5-amino-2-(carboxymethyl)benzoic acid with simpler or more readily available benzoic acid derivatives is infeasible due to its precise and unique substitution pattern. The presence of both a reactive aromatic amine (5-amino) and a flexible carboxymethyl side chain (2-carboxymethyl) on the same aromatic ring provides a distinct set of chemical handles and spatial geometry that is not replicated by common analogs like homophthalic acid (which lacks the amino group) or simple aminobenzoic acids (which lack the carboxymethyl group) . This specific arrangement is critical for downstream reactions requiring chemoselectivity, for achieving desired binding conformations in biochemical contexts, or for the successful synthesis of target molecules with defined structural requirements . Using a different isomer or analog would fundamentally alter the reactivity profile, steric hindrance, and potential interaction landscape, leading to failed syntheses or biologically inactive products.

Quantitative Evidence for Selecting 5-Amino-2-(carboxymethyl)benzoic Acid (CAS 22901-69-5)


Cost and Purity Comparison Against Structural Analog Homophthalic Acid

5-Amino-2-(carboxymethyl)benzoic acid commands a significantly higher market price compared to its non-aminated analog, homophthalic acid (2-(carboxymethyl)benzoic acid), reflecting its specialized nature and more complex synthesis. While homophthalic acid is a commodity chemical, the target compound is a niche research chemical. The target compound is offered by multiple vendors with a standard purity of 95% .

Organic Synthesis Procurement Cost-Benefit Analysis

Purity and Quality Control Documentation

Commercial suppliers of 5-amino-2-(carboxymethyl)benzoic acid consistently report a standard purity of 95%, as determined by HPLC, with supporting analytical data such as NMR and GC available from some vendors . This is in line with the purity expectations for a research-grade building block but falls below the >98% purity often required for clinical or commercial applications.

Analytical Chemistry Quality Assurance Procurement Specification

Solubility Profile and Handling Considerations

5-Amino-2-(carboxymethyl)benzoic acid is reported to be insoluble in water but readily soluble in common organic solvents . This solubility profile is typical for many aromatic carboxylic acids with limited polar surface area, and it contrasts with more water-soluble benzoic acid derivatives like 4-aminobenzoic acid (PABA).

Physical Chemistry Formulation Laboratory Handling

Unique Substitution Pattern Drives Distinct Reactivity

The specific 5-amino-2-carboxymethyl substitution pattern on the benzoic acid ring is highlighted as a key differentiator from other isomers and analogs. The presence of both an electron-donating amino group and an electron-withdrawing carboxymethyl group in a 1,2,5-relationship creates a unique electronic and steric environment that influences its reactivity in nucleophilic substitution and other reactions . While no quantitative kinetic data is available for direct comparison, the structural uniqueness is a primary driver for its selection in specialized synthetic pathways.

Organic Chemistry Synthetic Methodology Structure-Activity Relationship

Optimal Use Cases for 5-Amino-2-(carboxymethyl)benzoic Acid Based on Verified Evidence


Specialized Synthetic Intermediate for Complex Molecule Assembly

5-Amino-2-(carboxymethyl)benzoic acid is best utilized as a building block in the multi-step synthesis of more complex organic molecules, particularly where the orthogonal reactivity of its amine and carboxylic acid groups is required. Its high cost and moderate purity (95%) position it as a starting material for small-scale, high-value research applications, such as the synthesis of pharmaceutical lead candidates, custom-designed peptide mimetics, or novel materials. Users should be prepared for potential purification steps and work with organic solvents like DMF or DMSO .

Structure-Activity Relationship (SAR) Studies in Drug Discovery

The unique 5-amino-2-carboxymethyl substitution pattern makes this compound a valuable tool for SAR studies. It can serve as a core scaffold for generating focused libraries of analogs where modifications are made to either the amino group or the carboxylic acid moieties. Its use is justified when exploring the impact of this specific spatial arrangement of functional groups on biological target engagement, an investigation that cannot be performed with the cheaper, non-aminated analog homophthalic acid .

Biochemical Probing and Enzyme Mechanism Studies

As suggested by vendor documentation , this compound can be employed in biochemical research as a building block for synthesizing enzyme inhibitors or activators. Its ability to be dimerized or further functionalized makes it suitable for creating small molecule probes to study biological pathways. However, its insolubility in water must be managed by using organic co-solvents in biochemical assays, which may limit its use in purely aqueous systems.

Niche Research Procurement Requiring Verified Analytical Data

When procuring 5-amino-2-(carboxymethyl)benzoic acid, scientists should prioritize vendors that provide batch-specific certificates of analysis (CoA) including HPLC purity, NMR, and GC data . The standard 95% purity and high cost necessitate a thorough quality check upon receipt to ensure the material meets the requirements for the intended sensitive chemical transformation or biological assay. This due diligence differentiates its procurement from that of more routine, off-the-shelf chemicals.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
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